
Pentamidine-d4 2HCl (pentane-1,1,5,5-d4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentamidine-d4 2HCl (pentane-1,1,5,5-d4): is a deuterium-labeled analogue of Pentamidine. Pentamidine is an antimicrobial agent used to treat diseases such as African trypanosomiasis and leishmaniasis. The deuterium labeling in Pentamidine-d4 2HCl allows for its use in various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentamidine-d4 2HCl involves the incorporation of deuterium atoms into the pentane backbone of Pentamidine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of Pentamidine-d4 2HCl typically involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and isotopic enrichment. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 95% or higher.
化学反応の分析
Types of Reactions: Pentamidine-d4 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Pentamidine-d4 2HCl into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Pentamidine-d4 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in NMR spectroscopy to study the structure and reaction mechanisms of compounds.
Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.
Medicine: Investigated for its potential therapeutic effects and used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new antimicrobial agents and in quality control processes for pharmaceuticals.
作用機序
The exact mechanism of action of Pentamidine-d4 2HCl is not fully understood. it is believed to interfere with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis . This disruption of essential cellular processes results in the antimicrobial effects observed with Pentamidine .
類似化合物との比較
Pentamidine: The non-deuterated analogue used for similar therapeutic purposes.
Other Deuterated Analogues: Compounds such as deuterated benzamidine and deuterated phenoxy derivatives.
Uniqueness: Pentamidine-d4 2HCl is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
特性
分子式 |
C19H26Cl2N4O2 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
4-[5-(4-carbamimidoylphenoxy)-1,1,5,5-tetradeuteriopentoxy]benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H/i12D2,13D2;; |
InChIキー |
HWURPQUPKQFGJI-XQZXWLSLSA-N |
異性体SMILES |
[2H]C([2H])(CCCC([2H])([2H])OC1=CC=C(C=C1)C(=N)N)OC2=CC=C(C=C2)C(=N)N.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


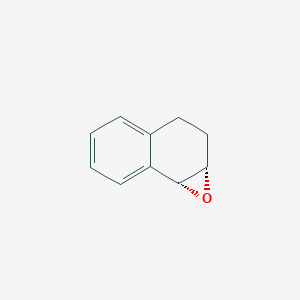
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

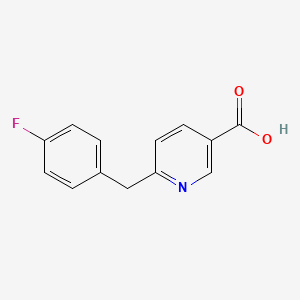

![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
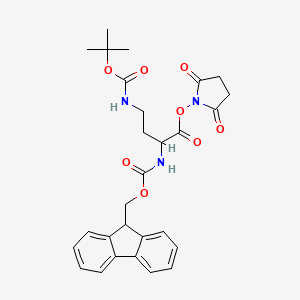
![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
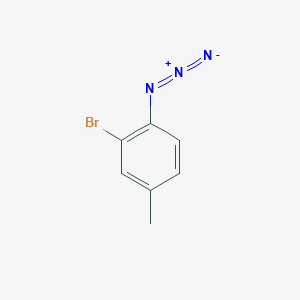
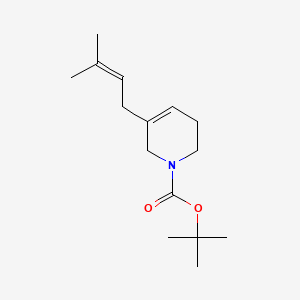
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)
